2-(2-Methyl-2H-tetrazol-5-yl)phenol
Overview
Description
“2-(2-Methyl-2H-tetrazol-5-yl)phenol” is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 . It is a derivative of tetrazole, a class of compounds that have been found to have various applications in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, tetrazole derivatives can be synthesized using a variety of phenols . For instance, a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized by reacting α-amino nitrile with sodium azide and ZnCl2 in the presence of isopropyl alcohol .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to a 2-methyl-2H-tetrazol-5-yl group . Unfortunately, specific details about the 3D structure of this compound were not found.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available literature.Scientific Research Applications
1. Crystal Structure Analysis
The compound 2-(2-Methyl-2H-tetrazol-5-yl)phenol has been studied for its crystal structure. For instance, a study by Lee et al. (2017) analyzed the crystal structure of a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which is a major product of a reaction involving 2-(2H-tetrazol-5-yl)phenol (Lee, Ryu, & Lee, 2017).
2. Biological and Pharmacological Studies
The biological and pharmacological properties of derivatives of this compound have been evaluated. For example, Masood et al. (2023) synthesized derivatives of this compound to assess their potential as angiotensin-II receptor antagonists. They also evaluated their antioxidant, antihypertensive, urease inhibitory, and antibacterial properties (Masood et al., 2023).
3. Synthesis and Chemical Characterization
Several studies have focused on the synthesis and chemical characterization of derivatives of this compound. Osyanin et al. (2015) explored the alkylation of 5-aryltetrazoles with 2- and 4-hydroxybenzyl alcohols, leading to the production of compounds related to this compound (Osyanin, Osipov, Nakushnov, Zemtsova, & Klimochkin, 2015).
4. Antifungal and Antimicrobial Activities
Research has been conducted on the antifungal and antimicrobial properties of tetrazole derivatives. Zhang et al. (2016) synthesized pyrazolo[1,5-a]pyrimidines derivatives, including a compound similar to this compound, and evaluated their antifungal abilities against various phytopathogenic fungi (Zhang, Peng, Wang, Wang, & Zhang, 2016).
5. Corrosion Inhibition Studies
The use of this compound derivatives in corrosion inhibition has been explored. Yılmaz et al. (2016) studied the effect of a similar compound, 2-((thiazole-2-ylimino)methyl)phenol, as a corrosion inhibitor for mild steel in an acidic environment (Yılmaz, Fitoz, Ergun, & Emregül, 2016).
6. Fluorescent Sensor Development
Compounds related to this compound have been utilized in the development of fluorescent sensors. Amatori et al. (2014) investigated a compound, 2,6-bis{[7-(7-nitrobenzo[1,2,5]oxadiazole-4-yl)-3,10-dimethyl-1,4,7,10-tetraazacyclododeca-1-yl]methyl}phenol, as a fluorescent sensor for detecting various metal ions (Amatori, Ambrosi, Borgogelli, Fanelli, Formica, Fusi, Giorgi, Macedi, Micheloni, Paoli, Rossi, & Tassoni, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles, in general, are known for their electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This property allows them to substitute the carboxyl group in pharmacological molecules, potentially affecting a variety of biochemical pathways .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 2-(2-Methyl-2H-tetrazol-5-yl)phenol may have good bioavailability.
Result of Action
Given the wide range of biological activities exhibited by tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that tetrazoles quickly react with acidic chemicals such as acid chlorides, anhydrides, and strong acids, as well as with strong oxidants, to generate caustic and toxic fumes and heat . This suggests that the compound’s action may be influenced by the chemical environment.
Biochemical Analysis
Biochemical Properties
2-(2-Methyl-2H-tetrazol-5-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease, an enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria. Additionally, this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to protect neuronal cells against oligomerized amyloid β-induced cellular senescence . This protective effect is mediated through the modulation of cell signaling pathways involved in cell survival and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a bioisostere of the carboxylic acid group, which allows it to substitute the carboxyl group in pharmacological molecules, thereby enhancing their bioavailability and reducing negative effects . Additionally, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of urease activity and antioxidant effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antioxidant activity and enzyme inhibition. At high doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and potential hepatotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more water-soluble and easily excreted from the body . These metabolic pathways are crucial for the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, which may influence its localization and accumulation in specific tissues or cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its antioxidant effects and protect against oxidative damage.
properties
IUPAC Name |
2-(2-methyltetrazol-5-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-4-2-3-5-7(6)13/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCXXNIYQNTXDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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